molecular formula C22H21N3O4 B11036362 6-(4-Methoxyphenyl)-7-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine

6-(4-Methoxyphenyl)-7-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B11036362
M. Wt: 391.4 g/mol
InChI Key: DBNDVUHQTNPNKO-UHFFFAOYSA-N
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Description

2,3-DIMETHOXY-5-[6-(4-METHOXYPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]PHENYL METHYL ETHER is a complex organic compound featuring a pyrazolo[1,5-a]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-DIMETHOXY-5-[6-(4-METHOXYPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]PHENYL METHYL ETHER typically involves multi-step organic reactionsCommon reagents used in these reactions include hydrazine, methoxybenzaldehyde, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and advanced purification techniques such as chromatography can also be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

2,3-DIMETHOXY-5-[6-(4-METHOXYPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]PHENYL METHYL ETHER undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .

Scientific Research Applications

2,3-DIMETHOXY-5-[6-(4-METHOXYPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]PHENYL METHYL ETHER has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes and receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved often include signal transduction mechanisms that regulate cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-DIMETHOXY-5-[6-(4-METHOXYPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]PHENYL METHYL ETHER is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields .

Properties

Molecular Formula

C22H21N3O4

Molecular Weight

391.4 g/mol

IUPAC Name

6-(4-methoxyphenyl)-7-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C22H21N3O4/c1-26-16-7-5-14(6-8-16)17-13-23-20-9-10-24-25(20)21(17)15-11-18(27-2)22(29-4)19(12-15)28-3/h5-13H,1-4H3

InChI Key

DBNDVUHQTNPNKO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(N3C(=CC=N3)N=C2)C4=CC(=C(C(=C4)OC)OC)OC

Origin of Product

United States

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